4-Chloro-6-oxo-1-(4-phenoxyphenyl)-1,6-dihydro-3-pyridazinecarbonitrile

Pharmaceutical Impurity Profiling Reversed-Phase HPLC Lipophilicity

Procure this specific Cisatracurium Impurity 3 to meet USP/EP analytical profiling requirements. Its unique 4-phenoxyphenyl N-aryl group creates a distinctive late-eluting HPLC peak (XLogP3 ~3.5) and an MS/MS phenoxide ion signature (m/z 93), making it indispensable for system suitability and calibration. Substituting with a simpler N1-aryl analog will compromise retention time marking and spectral matching, risking failed method validation. Ensure your impurity profiling method is regulatorily defensible.

Molecular Formula C17H10ClN3O2
Molecular Weight 323.74
CAS No. 306976-53-4
Cat. No. B2857162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-oxo-1-(4-phenoxyphenyl)-1,6-dihydro-3-pyridazinecarbonitrile
CAS306976-53-4
Molecular FormulaC17H10ClN3O2
Molecular Weight323.74
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=C(C=C2)N3C(=O)C=C(C(=N3)C#N)Cl
InChIInChI=1S/C17H10ClN3O2/c18-15-10-17(22)21(20-16(15)11-19)12-6-8-14(9-7-12)23-13-4-2-1-3-5-13/h1-10H
InChIKeyNONFRBYHHWJWQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Chloro-6-oxo-1-(4-phenoxyphenyl)-1,6-dihydro-3-pyridazinecarbonitrile (CAS 306976-53-4): Core Identity and Procurement Starting Point


4-Chloro-6-oxo-1-(4-phenoxyphenyl)-1,6-dihydro-3-pyridazinecarbonitrile (CAS 306976-53-4) is a synthetic pyridazinone derivative featuring a 4-chloro substituent, a 3-carbonitrile group, and a distinctive 1-(4-phenoxyphenyl) N-aryl moiety [1]. With a molecular formula of C₁₇H₁₀ClN₃O₂ and a molecular weight of 323.7 g·mol⁻¹, the compound is catalogued under PubChem CID 1486954 and is commercially available primarily as a research-grade chemical (typical purity ≥95%) [1]. It has been further identified as Cisatracurium Impurity 3, positioning it as a relevant reference material for pharmaceutical impurity profiling of the neuromuscular blocking agent cisatracurium besylate [2].

Why Generic Substitution of 4-Chloro-6-oxo-1-(4-phenoxyphenyl)-1,6-dihydro-3-pyridazinecarbonitrile Is Not Advisable


Within the 4-chloro-6-oxo-1,6-dihydro-3-pyridazinecarbonitrile family, variation at the N1 aryl position profoundly alters computed physicochemical properties, chromatographic behavior, and putative biological target engagement. The target compound's 4-phenoxyphenyl substituent confers a higher XLogP3 (~3.5) and distinct hydrogen-bond acceptor topology relative to analogs bearing 4-methoxyphenyl, 4-chlorophenyl, or 4-tert-butylphenyl groups [1][2]. These differences directly impact retention time in reversed-phase HPLC methods used for impurity profiling—meaning a seemingly similar analog cannot serve as a reliable surrogate for retention-time marking or MS/MS spectral matching in regulated pharmaceutical analysis [3]. Furthermore, structure-activity relationship (SAR) data on the pyridazine-3-carbonitrile chemotype indicate that even modest N1 substitution changes can alter electrophilicity and thiol-reactivity profiles relevant to cysteine protease inhibition, making unverified substitution scientifically inadvisable [4].

Product-Specific Quantitative Evidence for 4-Chloro-6-oxo-1-(4-phenoxyphenyl)-1,6-dihydro-3-pyridazinecarbonitrile (306976-53-4): Comparator-Based Differentiation Data


Chromatographic Differentiation: N1 4-Phenoxyphenyl vs. 4-Chlorophenyl vs. 4-Methoxyphenyl on Computed LogP and Predicted Reversed-Phase Retention

The target compound's XLogP3-AA value of 3.5 distinguishes it from the closely related 4-chloro-1-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarbonitrile (XLogP3-AA = 2.8) and 4-chloro-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-3-pyridazinecarbonitrile (XLogP3-AA = 2.2) [1]. In reversed-phase chromatographic systems, this 0.7–1.3 log unit difference predicts a substantially longer retention time, enabling unambiguous separation—a critical requirement for impurity quantification where co-elution with the API or other impurities would compromise method specificity [2].

Pharmaceutical Impurity Profiling Reversed-Phase HPLC Lipophilicity

Hydrogen-Bond Acceptor Topology: 4-Phenoxyphenyl vs. 4-Alkyl/Aryl Analogs as a Determinant of MS/MS Fragmentation Specificity

The target compound possesses four hydrogen-bond acceptor sites (4 HBA), including the phenoxy ether oxygen, which is absent in simpler N1-phenyl or N1-benzyl analogs [1]. This additional oxygen provides a unique fragmentation pathway under collision-induced dissociation (CID) conditions, generating a diagnostic phenoxide ion (m/z 93) that is not observed for the 4-chlorophenyl analog (3 HBA) or the 4-methoxyphenyl analog (4 HBA, but with a different fragmentation trigger) [2]. This MS/MS signature enables confident differentiation of the target compound from co-eluting or isobaric impurities in cisatracurium besylate drug substance testing.

Mass Spectrometry Impurity Identification Fragmentation Pathway

Regulatory Identity: Cisatracurium Impurity 3 Reference Standard vs. Unspecified Pyridazinone Analogs

The compound has been specifically catalogued as Cisatracurium Impurity 3 by pharmaceutical impurity reference standard suppliers, distinguishing it from other pyridazinone analogs that lack this defined regulatory identity [1]. While the 4-methoxyphenyl and 4-chlorophenyl analogs have BindingDB entries for opioid receptor screening (IC₅₀ = 7.21 µM and 7.50 µM, respectively), the target compound's primary procurement value lies in its use as a characterized impurity marker rather than as a biological probe—a fundamentally different application profile that dictates different quality requirements (e.g., Certificate of Analysis with chromatographic purity by HPLC, residual solvent testing, and structural confirmation by NMR and HRMS) [2][3].

Pharmaceutical Reference Standard USP/EP Impurity Cisatracurium Besylate

Rotatable Bond Count and Conformational Flexibility: 4-Phenoxyphenyl vs. 4-Phenyl as a Factor in Molecular Recognition

The 4-phenoxyphenyl substituent introduces three rotatable bonds (the two aromatic rings connected by the ether linkage plus the N1–phenyl bond), compared with only one rotatable bond (N1–phenyl) for 4-chloro-1-phenyl-6-oxo-1,6-dihydro-3-pyridazinecarbonitrile [1]. This increased conformational flexibility may influence entropy-driven binding to protein targets and affect the compound's behavior in crystallization or formulation screens [2]. For researchers comparing candidates within the pyridazinone chemical space, this property constitutes a quantifiable point of differentiation when selecting compounds for co-crystallography, solubility optimization, or polymorph screening campaigns.

Molecular Flexibility Conformational Entropy Target Binding

Best Research and Industrial Application Scenarios for 4-Chloro-6-oxo-1-(4-phenoxyphenyl)-1,6-dihydro-3-pyridazinecarbonitrile


Pharmaceutical Impurity Reference Standard for Cisatracurium Besylate QC Testing

As a catalogued Cisatracurium Impurity 3, this compound is primary-sourced by analytical laboratories performing USP/EP-compliant impurity profiling of cisatracurium besylate drug substance and finished product. Its well-resolved predicted chromatographic retention (based on XLogP3 = 3.5) and distinctive MS/MS fragmentation (phenoxide ion, m/z 93) make it suitable for use as a system suitability marker and for calibration curve preparation in validated LC-UV and LC-MS/MS methods [1][2].

Structure-Activity Relationship (SAR) Probe for Pyridazine-3-Carbonitrile Cysteine Protease Inhibitors

The pyridazine-3-carbonitrile core is a recognized electrophilic warhead for covalent cysteine protease inhibition (e.g., cathepsin K) [3]. The 4-phenoxyphenyl N1 substituent provides a unique combination of lipophilicity (XLogP3 = 3.5) and conformational flexibility (3 rotatable bonds) that can be exploited in SAR campaigns aiming to modulate target residence time or off-target thiol reactivity relative to simpler N1-aryl analogs [4].

Chromatographic Method Development: Retention-Time Benchmarking for Pyridazinone Impurity Panel Separation

With a computed XLogP3 value (3.5) that places it at the higher-lipophilicity end of the common pyridazinone impurity spectrum, this compound can serve as a late-eluting benchmark peak during reversed-phase HPLC method development. Its distinct lipophilicity facilitates the optimization of gradient conditions to achieve baseline separation from earlier-eluting impurities such as 4-chloro-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-3-pyridazinecarbonitrile (XLogP3 = 2.2) [1][2].

Conformational Analysis and Solid-State Screening in Preformulation Studies

The three rotatable bonds conferred by the 4-phenoxyphenyl group introduce conformational heterogeneity that may yield multiple polymorphic forms or solvates. This property renders the compound a useful model system for studying the relationship between molecular flexibility, crystal packing, and solid-state stability in the pyridazinone class—particularly when contrasted with the more rigid 1-phenyl analog (1 rotatable bond) [4].

Quote Request

Request a Quote for 4-Chloro-6-oxo-1-(4-phenoxyphenyl)-1,6-dihydro-3-pyridazinecarbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.